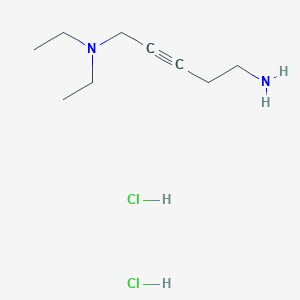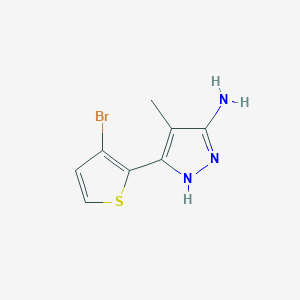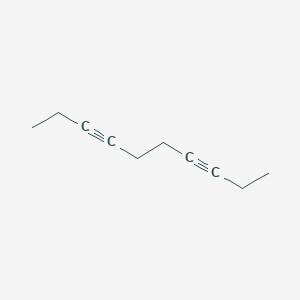
3,7-Decadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Decadiyne is an organic compound with the molecular formula C10H14. It is characterized by the presence of two triple bonds located at the 3rd and 7th positions of a ten-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkyne Coupling Reactions: One common method for synthesizing this compound involves the coupling of terminal alkynes. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where terminal alkynes react with halides in the presence of a palladium catalyst and a copper co-catalyst.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. For instance, 1,10-dibromodecane can be treated with a strong base like potassium tert-butoxide to eliminate hydrogen bromide, forming the triple bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale coupling reactions using optimized catalysts and conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are crucial factors in the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, converting the triple bonds into single bonds, resulting in decane.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium amide (NaNH2), organolithium reagents
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Decane
Substitution: Various substituted alkynes
Scientific Research Applications
3,7-Decadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological studies, this compound derivatives are explored for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: Research into the medicinal properties of this compound and its derivatives includes their potential use as anticancer agents due to their ability to interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials, where its unique structural properties impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which 3,7-Decadiyne exerts its effects depends on the specific application. In chemical reactions, the triple bonds act as reactive sites for various transformations. In biological systems, this compound can interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
1,7-Octadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,9-Decadiyne: Similar to 3,7-Decadiyne but with triple bonds at the 1st and 9th positions.
4,6-Decadiyne: Triple bonds located at the 4th and 6th positions.
Uniqueness of this compound: this compound is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its physical properties and its behavior in various chemical and biological systems.
Properties
CAS No. |
33840-20-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
deca-3,7-diyne |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H2,1-2H3 |
InChI Key |
JRTXBFZDUWXZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
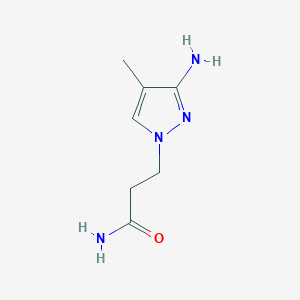
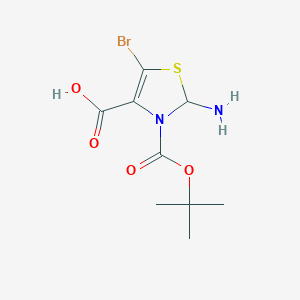
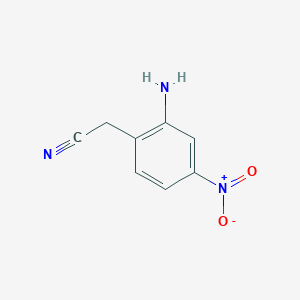



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
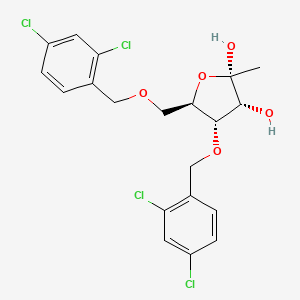

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
